molecular formula C16H16N4O6S2 B2994924 ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-73-5

ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2994924
CAS No.: 864925-73-5
M. Wt: 424.45
InChI Key: MEPWPUGEJRKDAS-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C16H16N4O6S2 and its molecular weight is 424.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing synthetic pathways for thienopyridine derivatives, including methods for creating esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which are crucial for further chemical modifications and applications in drug design and other areas. For example, a novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids was described, showcasing direct formation strategies for these compounds (Santilli, Kim, & Wanser, 1971).

Potential Anticancer Applications

Thienopyridine derivatives have been evaluated for their anticancer activity. For instance, a series of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were prepared and evaluated for their in vitro cytotoxicity towards sensitive and multidrug-resistant leukemia cells. Some compounds exhibited significant growth inhibitory activity, highlighting the potential of thienopyridine derivatives as anticancer agents (Al-Trawneh et al., 2021).

Catalytic and Chemical Reactions

Research into the catalytic properties of thienopyridine derivatives includes studies on polymer-supported systems for catalytic reactions. For example, poly(3,4-ethylenedioxythiophene) has been used to immobilize both metal particle catalysts and the reagent, (cyano-)borohydride, demonstrating catalytic activity in various reactions such as the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride (Sivakumar & Phani, 2011).

Mechanism of Action

Target of Action

It has been shown to inhibit the growth of viruses and regulate the inflammatory response . This suggests that it may interact with proteins or enzymes involved in viral replication or inflammation.

Mode of Action

It is known to affect the regulatory pathways involved in inflammation . This could involve binding to specific receptors or enzymes, altering their activity, and thereby modulating the inflammatory response.

Biochemical Pathways

The compound has been shown to reduce epidermal growth factor levels . Epidermal growth factor plays a key role in the regulation of cell growth, proliferation, and differentiation. By reducing the levels of this factor, the compound could potentially affect multiple biochemical pathways related to these processes.

Result of Action

The compound has been shown to have beneficial effects for skin conditions such as psoriasis . This could be due to its ability to reduce epidermal growth factor levels, thereby affecting cell growth and differentiation in the skin.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(5-nitrothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S2/c1-2-26-16(23)19-6-5-8-10(7-19)28-15(12(8)13(17)21)18-14(22)9-3-4-11(27-9)20(24)25/h3-4H,2,5-7H2,1H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPWPUGEJRKDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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